3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.
Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the intermediate.
Attachment of the Thiophenyl Group: The final step involves the coupling of the thiophenyl group to the intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one: Lacks the thiophenyl group.
3-(3-Chlorophenyl)-1-(thiophen-3-yl)pyrrolidin-1-yl)ethanone: Has a different carbon chain length.
3-(4-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one: Features a different position of the chlorine atom.
Uniqueness
The presence of both the chlorophenyl and thiophenyl groups in 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one makes it unique. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMTVGNNOMEMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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